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For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-(1H-Pyrazol-1-yl)phenyl)boronic acid is a bifunctional organic compound of significant

interest in contemporary chemical research, particularly within medicinal chemistry and

materials science. As a derivative of phenylboronic acid, it is a cornerstone reagent in

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning

methodology for the precise formation of carbon-carbon bonds.[1][2] The incorporation of the

pyrazole moiety, a nitrogen-containing heterocycle, introduces a valuable pharmacophore

known to modulate the pharmacokinetic and target-binding properties of bioactive molecules.

[3]

This guide offers a detailed exploration of the spectroscopic profile of (2-(1H-Pyrazol-1-
yl)phenyl)boronic acid. As a Senior Application Scientist, the objective is not merely to

present data but to provide a causal analysis of the spectroscopic features, grounding the

interpretation in the fundamental principles of molecular structure and quantum mechanics. The

protocols described herein are designed as self-validating systems, ensuring that researchers

can confidently replicate and verify these findings.
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Molecular Structure and Spectroscopic Overview
The unique arrangement of the pyrazole ring at the ortho-position relative to the boronic acid

group creates a distinct electronic and steric environment that is directly reflected in its

spectroscopic output. Understanding this structure is paramount to interpreting the data that

follows.

Caption: Numbered structure of (2-(1H-Pyrazol-1-yl)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific connectivity and

chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are all

highly informative.

¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen

environments. The ortho-substitution pattern results in a complex, yet interpretable, set of

signals for the phenyl protons, while the pyrazole protons appear as distinct, well-resolved

signals.

Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.20 s (broad) - B(OH)₂

~8.15 d ~2.0 H-3' (Pyrazole)

~7.75 d ~1.5 H-5' (Pyrazole)

~7.60 - 7.50 m - H-3, H-6 (Phenyl)

~7.45 - 7.35 m - H-4, H-5 (Phenyl)

~6.50 t ~2.0 H-4' (Pyrazole)

Interpretation and Causality:
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B(OH)₂ Protons (~8.20 ppm): The acidic protons of the boronic acid typically appear as a

broad singlet. Its chemical shift is highly dependent on concentration, temperature, and

solvent. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube,

a classic validation test for exchangeable protons.

Pyrazole Protons (H-3', H-5', H-4'): The three protons on the pyrazole ring form a

characteristic three-spin system.

H-3' (~8.15 ppm): This proton is adjacent to the electronegative nitrogen atom (N2') and is

thus deshielded, appearing furthest downfield. It shows a small doublet coupling to H-4'.

H-5' (~7.75 ppm): This proton is adjacent to the point of attachment to the phenyl ring (N1')

and is also deshielded. It appears as a doublet due to coupling with H-4'.

H-4' (~6.50 ppm): This proton is situated between two carbons and is the most shielded of

the pyrazole protons. It appears as a triplet (or more accurately, a doublet of doublets that

looks like a triplet if J₃'₄' ≈ J₅'₄') due to coupling with both H-3' and H-5'.

Phenyl Protons (~7.60 - 7.35 ppm): The four protons on the substituted phenyl ring create a

complex multiplet pattern. Due to the ortho-substitution, none of the protons are chemically

equivalent, leading to overlapping signals that are often difficult to assign without advanced

2D NMR experiments (like COSY and NOESY). The proximity to the electron-withdrawing

boronic acid and the pyrazole ring shifts this entire region downfield compared to

unsubstituted benzene (7.36 ppm).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Table 2: Representative ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~142.0 C-3' (Pyrazole)

~140.5 C-1 (Phenyl)

~138.0 C-2 (Phenyl)

~134.0 C-6 (Phenyl)

~131.0 C-4 (Phenyl)

~128.5 C-5 (Phenyl)

~127.0 C-3 (Phenyl)

~110.0 C-5' (Pyrazole)

~107.0 C-4' (Pyrazole)

Not Observed C-B (ipso-C)

Interpretation and Causality:

Aromatic & Heteroaromatic Carbons: All carbons in the phenyl and pyrazole rings appear in

the typical aromatic region (100-150 ppm). Carbons directly attached to nitrogen (C-3', C-5',

C-1, C-2) are shifted downfield due to the electronegativity of the nitrogen atoms.

Ipso-Carbon (C-B): The carbon atom directly bonded to the boron is often not observed or

appears as a very broad, weak signal.[4] This is due to quadrupolar relaxation caused by the

boron nucleus (¹¹B has a nuclear spin I = 3/2), which significantly shortens the relaxation

time of the attached carbon, broadening its signal into the baseline. This is a key diagnostic

feature for arylboronic acids.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues through fragmentation

patterns.

Table 3: Predicted ESI-MS Fragmentation Data
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m/z (Mass/Charge) Proposed Fragment

188.07 [M+H]⁺ (Protonated Molecular Ion)

170.06 [M+H - H₂O]⁺ (Loss of water)

143.07 [M+H - B(OH)₂]⁺ (Loss of boronic acid)

116.05 [C₇H₆N]⁺ (Fragment from phenyl cleavage)

68.05 [C₃H₄N₂]⁺ (Protonated Pyrazole)

Interpretation and Fragmentation Pathway:

The molecular formula C₉H₉BN₂O₂ gives a monoisotopic mass of 187.99 Da. In Electrospray

Ionization (ESI) positive mode, the protonated molecular ion [M+H]⁺ is expected at m/z 188.

The molecule undergoes characteristic fragmentation events.

[M+H]⁺
m/z = 188

[M+H - H₂O]⁺
m/z = 170- H₂O

[M+H - B(OH)₂]⁺
m/z = 143

- B(OH)₂
[C₃H₄N₂ + H]⁺

m/z = 68
Fragmentation

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway.

Loss of Water: A common initial fragmentation for boronic acids is the loss of a water

molecule (18 Da) from the B(OH)₂ group to form a boroxine-like species, resulting in a peak

at m/z 170.

Cleavage of the C-B Bond: The most significant fragmentation is often the cleavage of the

carbon-boron bond, leading to the loss of the B(OH)₂ radical (45 Da), generating a major

fragment ion at m/z 143. This ion corresponds to the 1-phenylpyrazole cation.

Infrared (IR) Spectroscopy
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IR spectroscopy probes the vibrational modes of functional groups within the molecule.

Table 4: Key IR Absorption Bands

Frequency Range (cm⁻¹) Vibrational Mode Intensity

3600 - 3200 O-H Stretch (Boronic Acid) Broad, Strong

3150 - 3000 Aromatic C-H Stretch Medium

1610 - 1580 C=C Aromatic Ring Stretch Medium

1550 - 1500 C=N Pyrazole Ring Stretch Medium

1380 - 1320 B-O Stretch Strong

~750
C-H Out-of-plane bend (ortho-

disubstituted)
Strong

Interpretation and Causality:

O-H Stretch (3600-3200 cm⁻¹): The most prominent feature is a very broad and strong

absorption in this region, characteristic of the hydrogen-bonded O-H stretching of the boronic

acid functional group.[5][6] Its breadth is a direct result of intermolecular hydrogen bonding in

the solid state.

B-O Stretch (1380-1320 cm⁻¹): A strong, sharp absorption corresponding to the boron-

oxygen single bond stretch is a key diagnostic peak for boronic acids.[7]

Aromatic Vibrations: The spectrum will show several medium-intensity peaks for C=C and

C=N stretching within the phenyl and pyrazole rings. A strong band around 750 cm⁻¹ is

characteristic of the out-of-plane C-H bending for 1,2-(ortho)-disubstituted benzene rings,

providing confirmatory evidence for the substitution pattern.

Experimental Protocols: A Self-Validating Approach
The integrity of spectroscopic data is underpinned by meticulous experimental practice. The

following protocols are designed to yield high-quality, reproducible data.
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Synthesis Overview: Suzuki-Miyaura Coupling
A reliable method for preparing the title compound involves a palladium-catalyzed Suzuki-

Miyaura coupling reaction.[2]

Reactants: 2-Bromophenylboronic acid and 1H-pyrazole.

Catalyst System: A palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).

Base and Solvent: A suitable base (e.g., K₃PO₄) in an organic solvent (e.g., toluene/water

mixture).

Procedure: The reactants, catalyst, and base are combined in the solvent and heated under

an inert atmosphere (e.g., Nitrogen or Argon) until the reaction is complete (monitored by

TLC or LC-MS).

Work-up and Purification: The product is extracted, and the crude material is purified,

typically by column chromatography or recrystallization, to yield the final white to off-white

solid product.

NMR Data Acquisition
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in

~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity

and ability to observe the acidic B(OH)₂ protons). Add a small amount of an internal standard

(e.g., TMS) if quantitative analysis is required.

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is

properly tuned and shimmed to achieve optimal resolution and lineshape.

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width

of ~12 ppm, centered around 6 ppm, is appropriate. Use a sufficient number of scans (e.g.,

16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A wider spectral

width (~200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic

ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary, especially to observe the weak C-B signal.
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Mass Spectrometry (ESI-MS) Analysis
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10

µg/mL in the mobile phase.

Instrumentation: Use an ESI-MS instrument (e.g., Q-TOF or Orbitrap for high resolution).

Analysis: Infuse the sample solution directly or via LC injection into the ESI source. Acquire

spectra in both positive and negative ion modes to determine the optimal ionization. For

positive mode, typical source parameters would be a capillary voltage of 3-4 kV and a source

temperature of 100-150 °C.

Infrared (FT-IR) Spectroscopy Analysis
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

This is the most common and convenient method.

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with

~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic

press.

Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer's sample

compartment. Collect a background spectrum of the empty accessory first. Then, collect the

sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the

range of 4000-400 cm⁻¹.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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